![molecular formula C18H17NO3S B2951009 1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1705986-06-6](/img/structure/B2951009.png)
1'-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound characterized by its unique spiro structure, which integrates a benzofuran and piperidine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Mecanismo De Acción
Target of Action
The primary targets of the compound 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one are currently unknown . The compound is a novel heterocyclic amide derivative , and amides are known to have a broad range of applications in medicinal chemistry, including significant antifungal, antibacterial, antioxidant, and anti-inflammatory activity .
Mode of Action
It is synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s interaction with its targets and any resulting changes are yet to be fully understood.
Biochemical Pathways
Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Result of Action
The compound has been found to exhibit moderate antioxidant activity and significant antimicrobial properties .
Métodos De Preparación
The synthesis of 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spiro Formation: The spiro linkage is introduced by reacting the benzofuran derivative with a piperidine derivative under controlled conditions.
Thiophene Acetylation: The final step involves the acetylation of the spiro compound with a thiophene derivative, often using acyl chlorides or anhydrides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring, using reagents like halogens or nucleophiles.
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted thiophene compounds.
Aplicaciones Científicas De Investigación
1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparación Con Compuestos Similares
Similar compounds to 1’-[2-(thiophen-2-yl)acetyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one include other spiro compounds and thiophene derivatives. Compared to these, the unique combination of benzofuran, piperidine, and thiophene moieties in this compound provides distinct chemical reactivity and biological activity profiles. Examples of similar compounds include:
Spiro[cyclohexane-1,3’-indoline]: Known for its use in medicinal chemistry.
Thiophene-2-carboxylic acid: Utilized in organic synthesis and material science.
Propiedades
IUPAC Name |
1'-(2-thiophen-2-ylacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-16(11-13-5-3-10-23-13)19-9-4-8-18(12-19)15-7-2-1-6-14(15)17(21)22-18/h1-3,5-7,10H,4,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPZOCNDZWAENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(E)-2-(3-nitrophenyl)ethenyl]imidazo[1,5-a]pyridine](/img/structure/B2950926.png)
![N-[(3-bromophenyl)(cyano)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2950930.png)

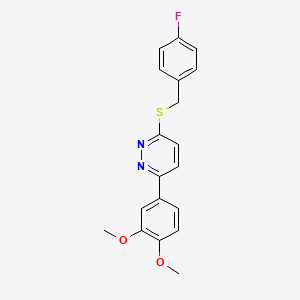
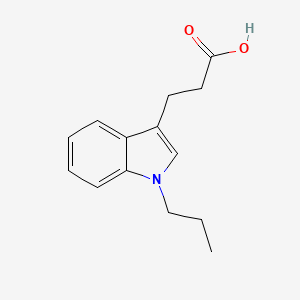
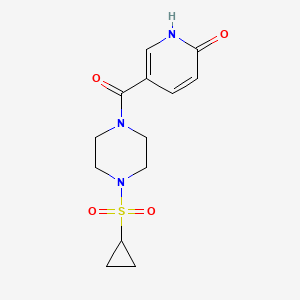
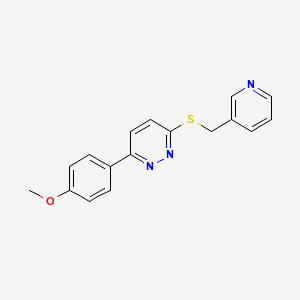
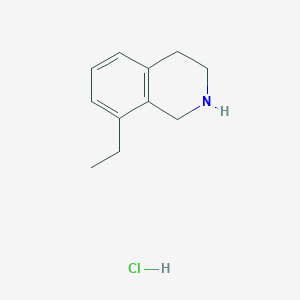
![1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2950940.png)
![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2950942.png)
![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2950944.png)
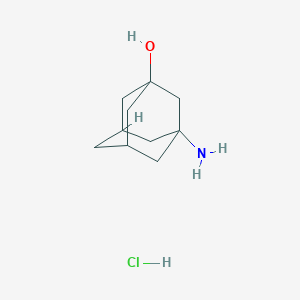
![[3,4,5-Triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2950946.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2950948.png)
